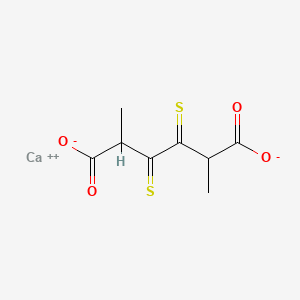
Calcium 2,5-dimethyl-3,4-dithioxoadipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 2,5-dimethyl-3,4-dithioxoadipate is a chemical compound with the molecular formula C8H8O4S2CaThis compound is characterized by the presence of calcium ions and a unique structure that includes sulfur atoms, making it an interesting subject for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2,5-dimethyl-3,4-dithioxoadipate typically involves the reaction of 2,5-dimethyl-3,4-dithioxoadipic acid with calcium hydroxide or calcium chloride. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired calcium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 2,5-dimethyl-3,4-dithioxoadipate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The carboxylate groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Applications De Recherche Scientifique
Calcium 2,5-dimethyl-3,4-dithioxoadipate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of calcium 2,5-dimethyl-3,4-dithioxoadipate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form bonds with various biological molecules, potentially altering their function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium 2,5-dimethyl-3,4-bis(sulfanylidene)hexanedioate
- Hexanedioic acid, 2,5-dimethyl-3,4-dithioxo-, calcium salt (1:1)
Uniqueness
Calcium 2,5-dimethyl-3,4-dithioxoadipate is unique due to its specific structure, which includes both calcium ions and sulfur atoms. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
93776-78-4 |
|---|---|
Formule moléculaire |
C8H8CaO4S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
calcium;2,5-dimethyl-3,4-bis(sulfanylidene)hexanedioate |
InChI |
InChI=1S/C8H10O4S2.Ca/c1-3(7(9)10)5(13)6(14)4(2)8(11)12;/h3-4H,1-2H3,(H,9,10)(H,11,12);/q;+2/p-2 |
Clé InChI |
ADRVTASORWAZLS-UHFFFAOYSA-L |
SMILES canonique |
CC(C(=S)C(=S)C(C)C(=O)[O-])C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


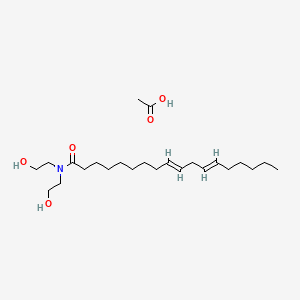

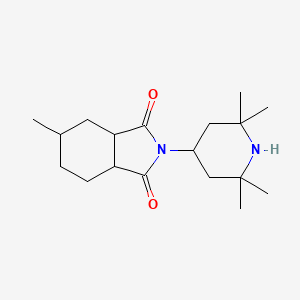

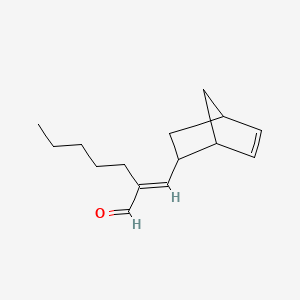

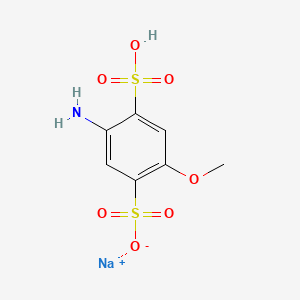
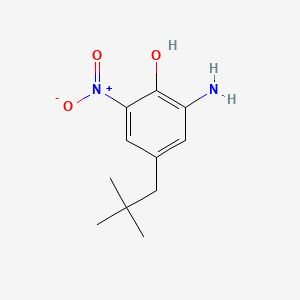

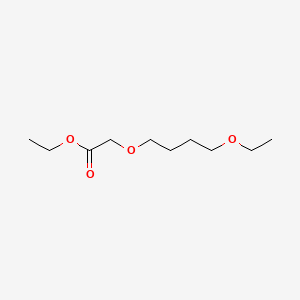
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
